molecular formula C14H21N5O4 B14676401 2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone CAS No. 33165-18-3

2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone

Cat. No.: B14676401
CAS No.: 33165-18-3
M. Wt: 323.35 g/mol
InChI Key: XNTLMQPDSQCANY-XNTDXEJSSA-N
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Description

2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone is a chemical compound that belongs to the class of hydrazones Hydrazones are a group of organic compounds characterized by the presence of the functional group R1R2C=NNH2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone typically involves the reaction of 5-nitro-2-furaldehyde with (4-propylpiperazinylacetyl)hydrazine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent and catalyst to facilitate the formation of the hydrazone bond. The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro and furan derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The hydrazone group can participate in nucleophilic substitution reactions, forming new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can react with the hydrazone group under mild conditions.

Major Products Formed

The major products formed from these reactions include various nitro, amino, and substituted derivatives of the original compound

Scientific Research Applications

2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The nitro group is particularly important for its antimicrobial activity, as it can generate reactive oxygen species that damage bacterial cells.

Comparison with Similar Compounds

Similar Compounds

    5-Nitro-2-furaldehyde: A precursor to the compound, known for its use in organic synthesis.

    Nitrofural: A related compound with antimicrobial properties, used in topical treatments.

    Furfural: Another furan derivative, used in the production of resins and as a solvent.

Uniqueness

2-Furaldehyde, 5-nitro-, (4-propylpiperazinylacetyl)hydrazone is unique due to its specific structure, which combines the properties of 5-nitro-2-furaldehyde and (4-propylpiperazinylacetyl)hydrazine. This combination imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

33165-18-3

Molecular Formula

C14H21N5O4

Molecular Weight

323.35 g/mol

IUPAC Name

N-[(E)-(5-nitrofuran-2-yl)methylideneamino]-2-(4-propylpiperazin-1-yl)acetamide

InChI

InChI=1S/C14H21N5O4/c1-2-5-17-6-8-18(9-7-17)11-13(20)16-15-10-12-3-4-14(23-12)19(21)22/h3-4,10H,2,5-9,11H2,1H3,(H,16,20)/b15-10+

InChI Key

XNTLMQPDSQCANY-XNTDXEJSSA-N

Isomeric SMILES

CCCN1CCN(CC1)CC(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CCCN1CCN(CC1)CC(=O)NN=CC2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

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